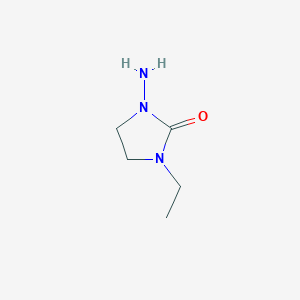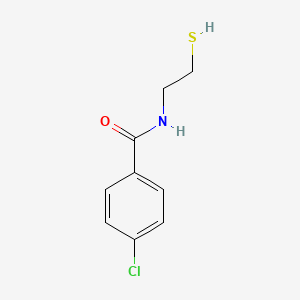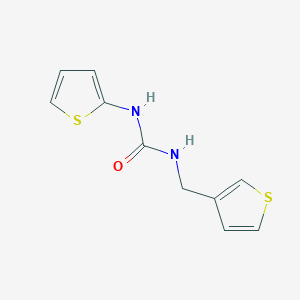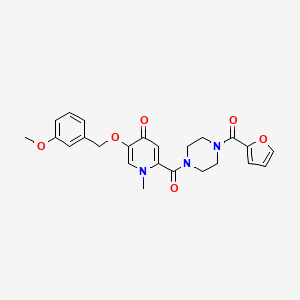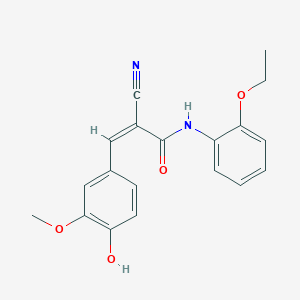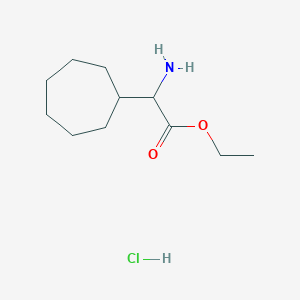![molecular formula C22H22ClN3O4S B2446095 3-(2-氯苯基)-5-甲基-N-[2-(1,2,3,4-四氢异喹啉-2-磺酰基)乙基]-1,2-恶唑-4-甲酰胺 CAS No. 922087-83-0](/img/structure/B2446095.png)
3-(2-氯苯基)-5-甲基-N-[2-(1,2,3,4-四氢异喹啉-2-磺酰基)乙基]-1,2-恶唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C22H22ClN3O4S and its molecular weight is 459.95. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-methylisoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-methylisoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗惊厥活性
该化合物已在急性癫痫模型中进行评估,包括最大电休克 (MES)、精神运动 (6 Hz, 32 mA) 和皮下戊四氮 (sc PTZ) 癫痫发作测试 . 与参考药物丙戊酸相比,该化合物已显示出有希望的结果,具有良好的 ED 50 和保护指数值 .
镇痛活性
该化合物也已针对其镇痛(缓解疼痛)活性进行研究 . 这与抗惊厥药物通常在神经性疼痛管理方面有效尤其相关 .
与神经元通道的相互作用
该化合物已显示出对电压门控钠和钙通道以及 GABA A 和 TRPV1 受体的亲和力 . 这表明其作用机制可能涉及与神经元电压敏感钠(部位 2)和 L 型钙通道的相互作用 .
神经保护特性
该化合物已对其神经毒性特性进行测试,结果表明没有明显的细胞毒性作用 . 这表明潜在的神经保护特性,这可能在神经退行性疾病等疾病中是有益的。
肝保护特性
除了其神经保护特性外,该化合物还针对肝毒性特性进行了测试,结果表明没有明显的细胞毒性作用 . 这表明潜在的肝保护特性,这可能在肝病等疾病中是有益的。
抗菌活性
虽然与所讨论的化合物没有直接关系,但具有哌嗪部分的类似化合物已显示出有希望的抗菌活性 . 鉴于结构相似性,这种化合物也可能具有抗菌特性。
作用机制
Target of Action
The primary target of the compound 3-(2-chlorophenyl)-5-methyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-1,2-oxazole-4-carboxamide is the enzyme 17β-Hydroxysteroid dehydrogenases . This enzyme catalyzes the interconversion at the C17 position between oxidized and reduced forms of steroidal nuclear receptor ligands .
Mode of Action
The compound 3-(2-chlorophenyl)-5-methyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-1,2-oxazole-4-carboxamide interacts with its target by inhibiting the activity of the enzyme 17β-Hydroxysteroid dehydrogenases . This results in the reduction of the less active estrone to estradiol .
Biochemical Pathways
The compound 3-(2-chlorophenyl)-5-methyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-1,2-oxazole-4-carboxamide affects the biochemical pathway involving the conversion of estrone to estradiol . This pathway plays a crucial role in estrogen-dependent diseases such as breast and ovarian cancers and in endometriosis .
Pharmacokinetics
The ADME properties of 3-(2-chlorophenyl)-5-methyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-1,2-oxazole-4-carboxamide falciparum . These compounds displayed moderate antiplasmodial activity and low cytotoxicity , suggesting potential bioavailability.
Result of Action
The molecular and cellular effects of the action of 3-(2-chlorophenyl)-5-methyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-1,2-oxazole-4-carboxamide are primarily related to its inhibitory effect on the enzyme 17β-Hydroxysteroid dehydrogenases . This inhibition results in the reduction of the less active estrone to the more active estradiol , potentially impacting estrogen-dependent diseases.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-(2-chlorophenyl)-5-methyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-1,2-oxazole-4-carboxamide Similar compounds have been studied in various environments, suggesting that factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .
属性
IUPAC Name |
3-(2-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S/c1-15-20(21(25-30-15)18-8-4-5-9-19(18)23)22(27)24-11-13-31(28,29)26-12-10-16-6-2-3-7-17(16)14-26/h2-9H,10-14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRNKQUSFKIIIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCS(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
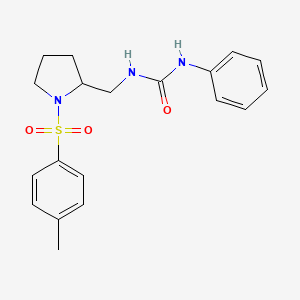
![3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-methyl-1-(1-methylpiperidin-4-yl)urea](/img/structure/B2446013.png)
![Tert-butyl 5-benzyl-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2446014.png)
![3'-(3,5-Dimethylphenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2446017.png)
![1-[(3-Nitrophenyl)sulfonyl]proline](/img/structure/B2446018.png)
![4-[(4-Chlorophenyl)sulfanyl]benzoic acid](/img/structure/B2446019.png)

